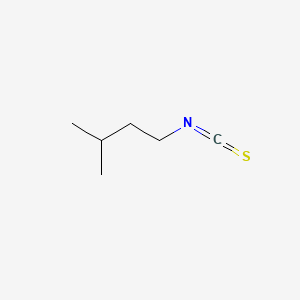

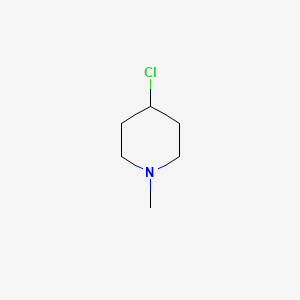

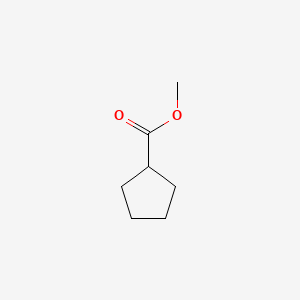

![molecular formula C18H23NO5 B1359843 1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one CAS No. 911227-79-7](/img/structure/B1359843.png)

1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one, also known as 1-t-BCH-SP, is a synthetic compound developed in the laboratory. It is a member of the spirocyclic piperidine family of compounds and has been studied for its potential applications in various scientific research fields. 1-t-BCH-SP has been used as a tool for studying the structure-activity relationship of spirocyclic piperidines, as well as for the development of new drugs.

Scientific Research Applications

Pharmacophore Importance

The spiro[chromane-2,4'-piperidine]-4(3H)-one, a core component of 1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one, serves as a vital pharmacophore in medicinal chemistry. It is a structural element in many drugs, drug candidates, and biochemical reagents. Recent advancements in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have shown significant biological relevance, paving the way for new biologically active substances with this pharmacophore (Ghatpande et al., 2020).

Antihypertensive Activity

The compound has been involved in the synthesis and evaluation of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which showed antihypertensive activity in spontaneously hypertensive rats. This study indicates the compound's potential utility in cardiovascular pharmacology (Clark et al., 1983).

Anti-Microbial Agents

A novel synthesis method for N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues demonstrated significant anti-fungal and anti-microbial activities. This highlights the compound's relevance in developing new antimicrobial agents (Ghatpande et al., 2021).

Histone Deacetylase Inhibitors

Spiro[chromane-2,4′-piperidine] derivatives have been developed as novel histone deacetylase (HDAC) inhibitors, showing promising in vitro antiproliferative activities and improved in vivo antitumor activity in certain cancer models (Thaler et al., 2012).

Spiropiperidine Hydroxamic Acid Derivatives

The discovery of spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives as HDAC inhibitors further underscores its potential in cancer treatment. These compounds demonstrated good oral bioavailability and effectiveness in tumor growth inhibition in murine models (Varasi et al., 2011).

Synthetic Route Developments

Developments in synthetic routes for spiro[indole-3,4′-piperidin]-2-ones from related compounds open avenues for more efficient production and potential pharmaceutical applications (Freund & Mederski, 2000).

Acetyl-CoA Carboxylase Inhibitors

Spiro[chroman-2,4'-piperidin]-4-one derivatives have shown in vitro inhibitory activity against acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis. This suggests its potential role in metabolic disorder treatments (Shinde et al., 2009).

properties

IUPAC Name |

tert-butyl 5-hydroxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-9-7-18(8-10-19)11-13(21)15-12(20)5-4-6-14(15)23-18/h4-6,20H,7-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKXBDAPENNHKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(C=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)